molecular formula C6H4BrClN4 B594635 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1240526-73-1

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B594635
M. Wt: 247.48
InChI Key: FVGVGUBKQFIPMD-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are a group of heterocyclic compounds . These compounds have shown good inhibitory effect in some biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic strategies and approaches . One such method involves the condensation between the aldehyde and urea, which is similar to the Mannich condensation . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic heterocyclic compound which consists of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, can undergo various chemical reactions. These reactions are often used to modify the structure of the compound or to attach different functional groups .

Scientific Research Applications

  • Summary of Application: The compound is used as a novel inhibitor of CDK2, a protein kinase that is a target for cancer treatment . The inhibition of CDK2 is appealing because it targets tumor cells in a selective manner .
  • Methods of Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

properties

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGVGUBKQFIPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677631
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1240526-73-1
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Citations

For This Compound
1
Citations
EL Fisher, CW Am Ende… - The Journal of Organic …, 2018 - ACS Publications
Herein we describe the 2,2,2-trifluoroethoxy group as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group provides improved shelf stability by years …
Number of citations: 4 pubs.acs.org

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